3,4,5,6-tetrachloro-N-[2-(4-fluorophenyl)ethyl]pyridine-2-carboxamide
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Description
“3,4,5,6-tetrachloro-N-[2-(4-fluorophenyl)ethyl]pyridine-2-carboxamide” is a chemical compound. It’s a derivative of pentachloropyridine, which is a perhalogenated compound with broad applications in many fields of chemistry .
Synthesis Analysis
The synthesis of such compounds often involves the use of pentachloropyridine as a building block . Pentachloropyridine is highly reactive towards nucleophilic attack due to its electron-deficient nature, and in principle, all halogen atoms may be displaced by nucleophiles .Chemical Reactions Analysis
Pentachloropyridine, a related compound, has been shown to undergo a broad range of nucleophilic substitution reactions . The nature of the nucleophile, reaction condition, and solvent can significantly influence the regiochemistry of the reactions of this heteroaromatic compound .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research in the field of heterocyclic chemistry often involves the synthesis of novel compounds with potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. For example, Bakhite et al. (2005) reported on the synthesis of novel pyrido and thieno pyrimidines, demonstrating methodologies that could be applicable to the synthesis and modification of 3,4,5,6-tetrachloro-N-[2-(4-fluorophenyl)ethyl]pyridine-2-carboxamide (E. A. Bakhite, A. Al‐Sehemi, & Yoichi M. A. Yamada, 2005).
Advances in Organic Synthesis
Advancements in the synthesis of highly functionalized compounds are crucial for developing new drugs and materials. Zhu et al. (2003) described an expedient phosphine-catalyzed [4 + 2] annulation process, which could be relevant for constructing complex molecular architectures similar to the compound (Xue-Feng Zhu, J. Lan, & O. Kwon, 2003).
Heterocyclic Synthesis and Antimicrobial Activity
Research into the antimicrobial activity of new heterocyclic compounds is a significant area of pharmaceutical science. Gad-Elkareem et al. (2011) explored the synthesis and antimicrobial activity of thio-substituted ethyl nicotinate and thieno pyridines, which underscores the importance of such studies in discovering new antimicrobial agents (M. Gad-Elkareem, A. Abdel-fattah, & M. A. Elneairy, 2011).
Molecular Modification and Drug Discovery
The modification of molecules to improve their properties or to create new pharmacological profiles is a common approach in drug discovery. Tada and Yokoi (1989) demonstrated the modification of pyridine-3-carboxamide by radical substitution, a technique that could be applied to the functionalization of 3,4,5,6-tetrachloro-N-[2-(4-fluorophenyl)ethyl]pyridine-2-carboxamide for potential drug development (M. Tada & Y. Yokoi, 1989).
properties
IUPAC Name |
3,4,5,6-tetrachloro-N-[2-(4-fluorophenyl)ethyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl4FN2O/c15-9-10(16)12(21-13(18)11(9)17)14(22)20-6-5-7-1-3-8(19)4-2-7/h1-4H,5-6H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEUAESMBGQQBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl4FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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